molecular formula C11H22N2O B13560784 rac-(1R,2S)-2-(3-methoxypyrrolidin-1-yl)-N-methylcyclopentan-1-amine

rac-(1R,2S)-2-(3-methoxypyrrolidin-1-yl)-N-methylcyclopentan-1-amine

Cat. No.: B13560784
M. Wt: 198.31 g/mol
InChI Key: KAXMPXUXSCSNMG-ZOCYIJKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,2S)-2-(3-methoxypyrrolidin-1-yl)-N-methylcyclopentan-1-amine is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound features a cyclopentane ring substituted with a methoxypyrrolidine and a methylamine group, making it an interesting subject for chemical research.

Preparation Methods

The synthesis of rac-(1R,2S)-2-(3-methoxypyrrolidin-1-yl)-N-methylcyclopentan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of a cyclopentanone derivative with a methoxypyrrolidine under specific conditions to form the desired product. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

rac-(1R,2S)-2-(3-methoxypyrrolidin-1-yl)-N-methylcyclopentan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

rac-(1R,2S)-2-(3-methoxypyrrolidin-1-yl)-N-methylcyclopentan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-(3-methoxypyrrolidin-1-yl)-N-methylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to rac-(1R,2S)-2-(3-methoxypyrrolidin-1-yl)-N-methylcyclopentan-1-amine include other cyclopentane derivatives and methoxypyrrolidine-containing compounds. These compounds may share similar chemical properties but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct reactivity and biological effects .

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

(1R,2S)-2-(3-methoxypyrrolidin-1-yl)-N-methylcyclopentan-1-amine

InChI

InChI=1S/C11H22N2O/c1-12-10-4-3-5-11(10)13-7-6-9(8-13)14-2/h9-12H,3-8H2,1-2H3/t9?,10-,11+/m1/s1

InChI Key

KAXMPXUXSCSNMG-ZOCYIJKUSA-N

Isomeric SMILES

CN[C@@H]1CCC[C@@H]1N2CCC(C2)OC

Canonical SMILES

CNC1CCCC1N2CCC(C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.